molecular formula C10H15Cl2N3 B3229986 (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1289585-24-5

(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B3229986
CAS No.: 1289585-24-5
M. Wt: 248.15 g/mol
InChI Key: NTPWNWWMZLCTTN-SBSPUUFOSA-N
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Description

(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-pyridine moiety and an (R)-pyrrolidin-3-yl-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position. Subsequent steps may include the formation of the pyrrolidin-3-yl-amine group and the final hydrochloride salt formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro-pyridine moiety can be oxidized to form different oxidation products.

  • Reduction: : The compound can be reduced to remove the chlorine atom or modify the pyridine ring.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Products may include pyridine N-oxide derivatives.

  • Reduction: : Reduced forms of the compound, such as pyridine derivatives without the chlorine atom.

  • Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: can be compared to other similar compounds, such as:

  • 6-Chloro-pyridin-3-ylmethyl-methyl-amine hydrochloride: : Similar structure but with a methyl group instead of the pyrrolidin-3-yl-amine group.

  • 6-Chloro-pyridin-3-ylmethyl-ethyl-amine hydrochloride: : Similar structure but with an ethyl group instead of the pyrrolidin-3-yl-amine group.

The uniqueness of This compound lies in its specific functional groups and their potential biological and chemical properties.

Properties

IUPAC Name

(3R)-N-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-10-2-1-8(6-14-10)5-13-9-3-4-12-7-9;/h1-2,6,9,12-13H,3-5,7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWNWWMZLCTTN-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-24-5
Record name 3-Pyridinemethanamine, 6-chloro-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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